![molecular formula C9H10O B7819473 Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol](/img/structure/B7819473.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.18 g/mol. It is a colorless to light-yellow liquid at room temperature. This compound is known for its unique bicyclic structure, which includes a fused three-membered ring and a four-membered ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as dienes, under specific conditions.
Industrial Production Methods: Large-scale production typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure settings.
Types of Reactions:
Oxidation: Bicyclo[4.2-0]octa-1,3,5-trien-7-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the bicyclic structure, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: A variety of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mecanismo De Acción
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: A related compound with a similar bicyclic structure but lacking the hydroxyl group.
Bicyclo[4.2.0]octa-1,3,5-triene: A compound with a similar ring structure but different functional groups.
Uniqueness: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol is unique due to its specific combination of bicyclic structure and hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of Bicyclo[420]octa-1,3,5-trien-7-ylmethanol, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVJYFYHZSSACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
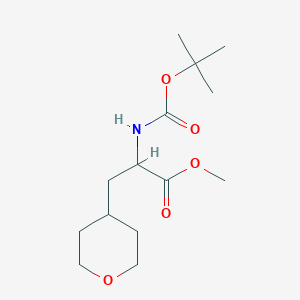
![a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid](/img/structure/B7819395.png)
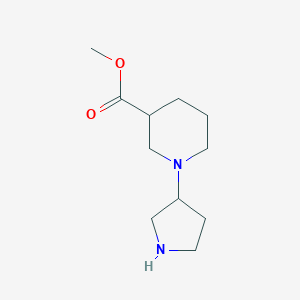
![(2R)-5-(diaminomethylideneazaniumyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7819397.png)
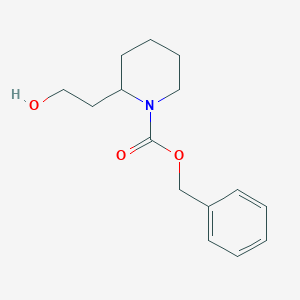
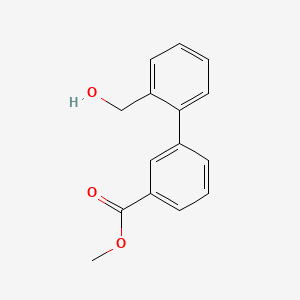
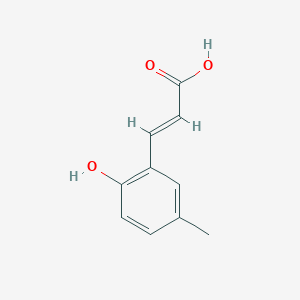
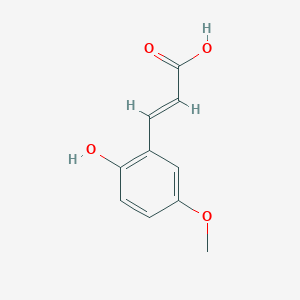
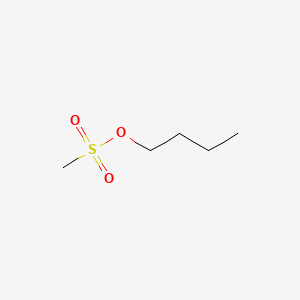
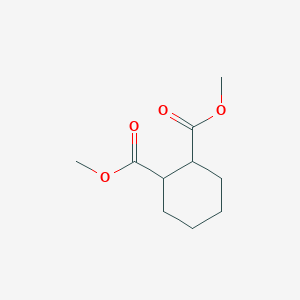
![4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid](/img/structure/B7819452.png)
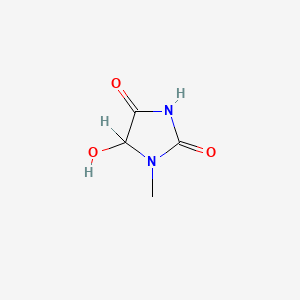
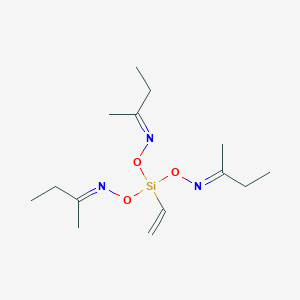
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid](/img/structure/B7819466.png)
